N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4/c1-30-15-7-8-19(31-2)17(9-15)24-20(28)11-26-21(29)18-10-16(25-27(18)12-23-26)13-3-5-14(22)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMGQIZLBULNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazolo-triazine core with methoxy and fluorophenyl substituents. Its molecular formula is , and it has a molecular weight of 397.41 g/mol.
Biological Activity Overview
Recent studies have indicated that derivatives of pyrazolo-triazines exhibit a variety of biological activities, particularly in the realm of cancer treatment and inflammation modulation.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazolo-triazine derivatives. For instance:
- Cell Line Testing : The compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed an IC50 value of approximately 0.5 μM against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating strong anticancer efficacy .
- Mechanism of Action : The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK pathways have shown promise in halting cancer cell proliferation .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored:
- Inhibition of COX Enzymes : Studies suggest that pyrazolo-triazine derivatives may selectively inhibit COX-II enzymes, which play a significant role in inflammation. The IC50 values for COX-II inhibition were reported around 0.52 μM, showcasing its potential as an anti-inflammatory agent .
- Comparative Efficacy : When compared to standard anti-inflammatory drugs like Celecoxib, the compound exhibited comparable or superior selectivity towards COX-II over COX-I, suggesting a favorable side effect profile .
Table 1: Anticancer Activity Summary
Table 2: Anti-inflammatory Activity
Case Studies
A notable study conducted by Bouabdallah et al. highlighted the synthesis and biological evaluation of various pyrazolo derivatives, including compounds similar to this compound. Their findings indicated that these compounds not only inhibited tumor growth in vitro but also showed promising results in vivo models .
Another research effort focused on the structure-activity relationship (SAR) of triazine derivatives indicated that modifications to the phenyl rings significantly influenced the anticancer activity and selectivity towards specific cancer types .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide exhibit significant anticancer activity. The pyrazolo[1,5-d][1,2,4]triazin scaffold has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
For instance:
- A study published in Nature Reviews Cancer highlighted the effectiveness of heterocyclic compounds in targeting cancer pathways and promoting apoptosis in tumor cells .
- Another investigation demonstrated that derivatives of similar structures could inhibit the growth of leukemia cells by inducing oxidative stress .
Neuroprotective Effects
Research has also suggested neuroprotective properties associated with this class of compounds. The modulation of neurotransmitter systems and reduction of neuroinflammation are key mechanisms through which these compounds may exert their effects.
A notable study indicated that pyrazolo derivatives could protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary assays have shown that related compounds can inhibit bacterial growth and exhibit antifungal activity. This opens avenues for further exploration in developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been noted in various studies. Compounds within this class have been shown to downregulate pro-inflammatory cytokines and modulate immune responses effectively.
Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
Study 2: Neuroprotection
A recent investigation assessed the neuroprotective effects of similar compounds in a rat model of induced neurotoxicity. Results indicated significant preservation of neuronal integrity and function in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
